molecular formula C11H15NO B101208 2-Methyl-6-phenyloxazinane CAS No. 15769-89-8

2-Methyl-6-phenyloxazinane

Cat. No. B101208
CAS RN: 15769-89-8
M. Wt: 177.24 g/mol
InChI Key: HCRBWUKQURHLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenyloxazinane is a chemical compound that belongs to the category of oxazinanes. It is a cyclic amine that has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science.

Mechanism Of Action

The mechanism of action of 2-Methyl-6-phenyloxazinane is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organic chemistry, it acts as a chiral ligand by coordinating with metal ions and facilitating asymmetric catalysis reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-6-phenyloxazinane are still being studied, but it has been shown to have low toxicity and minimal side effects in animal models. It has been shown to be metabolized by the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-6-phenyloxazinane in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a wide range of potential applications. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for research on 2-Methyl-6-phenyloxazinane. In medicinal chemistry, it could be further studied for its potential as an anticancer drug. In organic chemistry, it could be used as a building block for the synthesis of novel chiral ligands and catalysts. In material science, it could be used as a starting material for the synthesis of new polymers and materials with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis method of 2-Methyl-6-phenyloxazinane involves the reaction of 2-methyl-2-nitrosopropane with aniline in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrosamine, which then undergoes a cyclization reaction to form the oxazinane ring. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-Methyl-6-phenyloxazinane has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In organic chemistry, it has been used as a chiral ligand for asymmetric catalysis reactions. In material science, it has been used as a building block for the synthesis of novel polymers and materials.

properties

CAS RN

15769-89-8

Product Name

2-Methyl-6-phenyloxazinane

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-6-phenyloxazinane

InChI

InChI=1S/C11H15NO/c1-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

HCRBWUKQURHLQZ-UHFFFAOYSA-N

SMILES

CN1CCCC(O1)C2=CC=CC=C2

Canonical SMILES

CN1CCCC(O1)C2=CC=CC=C2

synonyms

Tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine

Origin of Product

United States

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